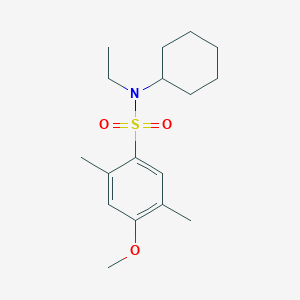
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide (CEM) is a sulfonamide derivative that has been widely used in scientific research as a pharmacological tool. CEM is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer, making it a potential therapeutic target.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. CA IX is highly expressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CA IX by this compound has been shown to reduce tumor growth and increase the efficacy of chemotherapy. This compound has also been studied for its potential as an imaging agent for cancer detection.
Mecanismo De Acción
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide inhibits the activity of CA IX by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the extracellular pH, which inhibits tumor growth and promotes cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CA IX, with little to no effect on other carbonic anhydrase isoforms. This selectivity makes it a promising therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory effects and to reduce the severity of arthritis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. However, its use in lab experiments is limited by its low solubility in water and its potential for non-specific binding to other proteins.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of more soluble analogs of this compound that can be used in vivo. Another potential direction is the investigation of the role of CA IX in other diseases, such as osteoporosis and epilepsy. Additionally, the use of this compound as an imaging agent for cancer detection could be further explored.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound as a white crystalline solid.
Propiedades
Fórmula molecular |
C17H27NO3S |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-13(2)16(21-4)11-14(17)3/h11-12,15H,5-10H2,1-4H3 |
Clave InChI |
WVYFDTGFAPBZAF-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



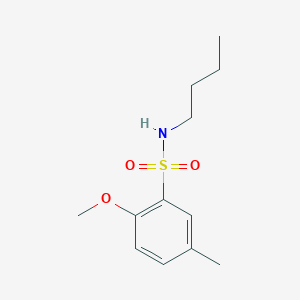
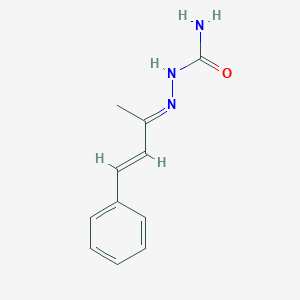
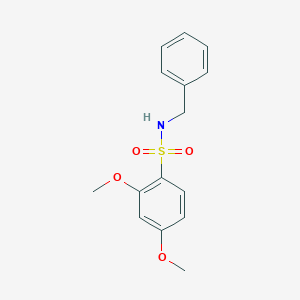

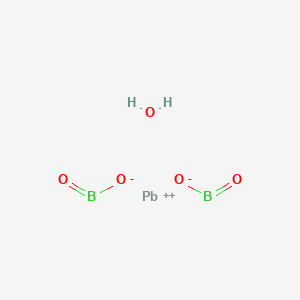


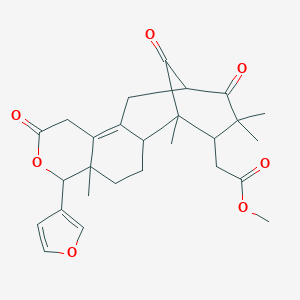


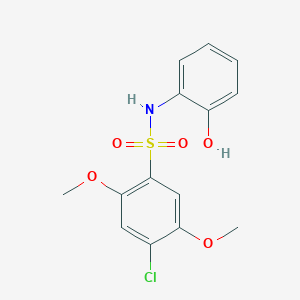
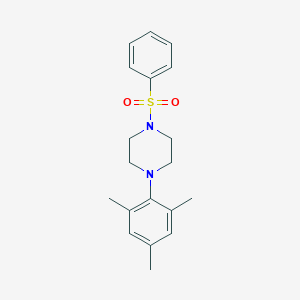
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)